1-(Pentafluoropropionyl)imidazole
Overview
Description
1-(Pentafluoropropionyl)imidazole is a chemical compound characterized by its unique structure, which includes a pentafluoropropionyl group attached to an imidazole ring. This compound is known for its high stability and reactivity, making it a valuable reagent in various scientific and industrial applications.
Mechanism of Action
Target of Action
1-(Pentafluoropropionyl)imidazole primarily targets alcohols and carboxylic acids . It is a derivatizing reagent used in gas chromatography (GC) to react with these functional groups, facilitating their analysis .
Mode of Action
The interaction of this compound with its targets involves the formation of derivatives. Specifically, it reacts with alcohols and carboxylic acids to form esters . This derivatization process enhances the volatility and thermal stability of these compounds, making them suitable for GC analysis .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving alcohols and carboxylic acids. By forming esters with these compounds, it alters their chemical properties and behavior in GC analysis . The downstream effects include improved detection and quantification of these compounds in complex mixtures .
Pharmacokinetics
) and specific gravity (1.4 g/mL at 20 °C ) may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the context of GC analysis. By forming esters with alcohols and carboxylic acids, it enables the efficient separation, detection, and quantification of these compounds in GC . This can provide valuable information about the composition of complex mixtures, aiding in various research and analytical applications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored at a temperature of -20°C , suggesting that low temperatures may help maintain its stability and effectiveness. Furthermore, its reactivity with alcohols and carboxylic acids may be affected by factors such as the pH and the presence of other reactive species in the sample .
Biochemical Analysis
Biochemical Properties
1-(Pentafluoropropionyl)imidazole is known to react with amino and hydroxyl functionalities quantitatively . This property makes it a valuable tool in biochemical reactions, particularly in the preparation of methyl ester/pentafluoropropionyl derivatives
Molecular Mechanism
The molecular mechanism of action of this compound involves the reaction with amino and hydroxyl functionalities to yield distinctive products . This process is used during the preparation of methyl ester/pentafluoropropionyl derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentafluoropropionyl)imidazole can be synthesized through several methods, including the reaction of imidazole with pentafluoropropionic acid or its derivatives under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluoropropionyl)imidazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions typically involve controlling the temperature, pressure, and solvent environment to achieve the desired outcome.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
1-(Pentafluoropropionyl)imidazole is widely used in scientific research due to its unique properties. It is employed in chemistry for derivatization reactions, where it helps in modifying the chemical structure of other compounds to enhance their reactivity or detectability. In biology, it is used as a reagent in biochemical assays and studies involving enzyme inhibition. Additionally, in industry, it is used in the synthesis of advanced materials and as a catalyst in various chemical processes.
Comparison with Similar Compounds
1-(Trifluoroacetyl)imidazole
Perfluoropropionic acid
1-(Perfluorobutyryl)imidazole
1-(Perfluoropentanoyl)imidazole
Properties
IUPAC Name |
2,2,3,3,3-pentafluoro-1-imidazol-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F5N2O/c7-5(8,6(9,10)11)4(14)13-2-1-12-3-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUSRIIEPFQBNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(=O)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F5N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221959 | |
Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71735-32-5 | |
Record name | 2,2,3,3,3-Pentafluoro-1-(1H-imidazol-1-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71735-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071735325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 71735-32-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(2,2,3,3,3-Pentafluoro-1-oxopropyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40221959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,2,3,3,3-pentafluoro-1-oxopropyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(Pentafluoropropionyl)imidazole | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM2C96C9CY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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